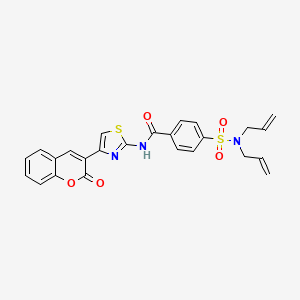
4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H21N3O5S2 and its molecular weight is 507.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N2O3S. The structure features a benzamide core linked to a thiazole and chromenone moiety, suggesting potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₃S |
| Molecular Weight | 356.44 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . It was shown to inhibit the proliferation of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound significantly reduced the viability of human breast cancer cells (MCF-7) in vitro.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell growth. The compound may act as an inhibitor of certain kinases involved in tumorigenesis, leading to reduced activation of oncogenic pathways.
Research Findings
-
In Vitro Studies :
- A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value determined at approximately 20 µM.
- Flow cytometry analysis revealed that the compound induced apoptosis as evidenced by increased annexin V staining.
-
In Vivo Studies :
- In animal models, administration of the compound led to significant tumor size reduction compared to control groups. Histological analysis showed increased apoptosis within tumor tissues.
-
Mechanistic Insights :
- The compound was found to downregulate the expression of anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with related compounds is beneficial:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, apoptosis induction | Inhibition of kinase pathways |
| 4-(N,N-diallylsulfamoyl)-benzamide | Moderate anticancer activity | Less potent than the target compound |
| N-(4-sulfamoylphenyl)thiourea-based compounds | GPR55 agonist activity | Modulation of GPR55 receptor signaling |
Case Study 1: Breast Cancer Cell Lines
A research team conducted experiments on MCF-7 cells treated with varying concentrations of the compound. Results indicated a significant reduction in cell proliferation at higher concentrations, supporting its potential use as an anticancer agent.
Case Study 2: Animal Model Evaluation
In a xenograft model using mice implanted with human breast cancer cells, treatment with the compound resulted in a marked decrease in tumor growth over four weeks compared to untreated controls.
属性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S2/c1-3-13-28(14-4-2)35(31,32)19-11-9-17(10-12-19)23(29)27-25-26-21(16-34-25)20-15-18-7-5-6-8-22(18)33-24(20)30/h3-12,15-16H,1-2,13-14H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVHJKUPJKPRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














